molecular formula C9H6BrClN2O B1373120 6-Bromo-2-chloro-8-methoxyquinazoline CAS No. 953039-14-0

6-Bromo-2-chloro-8-methoxyquinazoline

Cat. No. B1373120
Key on ui cas rn: 953039-14-0
M. Wt: 273.51 g/mol
InChI Key: AJDRLOKFLWCFAY-UHFFFAOYSA-N
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Patent
US07932262B2

Procedure details

A suspension of 6-bromo-8-methoxyquinazolin-2-ol (43.96 mmol) in POCl3 (120 mL) was heated to 110° C. for 30 minutes The mixture was cooled to room temperature, evaporated POCl3 and partitioned between water and dichloromethane. The organic portion was concentrated to give a crude material which was purified by column chromatography (silica gel, eluted with 2% MeOH in dichloromethane) to yield pure material as a yellow solid in 30% yield (3 steps, 3.62 g). ES/MS m/z 272/274 (MH+).
Quantity
43.96 mmol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([O:12][CH3:13])[CH:11]=1)[N:8]=[C:7](O)[N:6]=[CH:5]2.O=P(Cl)(Cl)[Cl:17]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([O:12][CH3:13])[CH:11]=1)[N:8]=[C:7]([Cl:17])[N:6]=[CH:5]2

Inputs

Step One
Name
Quantity
43.96 mmol
Type
reactant
Smiles
BrC=1C=C2C=NC(=NC2=C(C1)OC)O
Name
Quantity
120 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated POCl3
CUSTOM
Type
CUSTOM
Details
partitioned between water and dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The organic portion was concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude material which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, eluted with 2% MeOH in dichloromethane)
CUSTOM
Type
CUSTOM
Details
to yield pure material as a yellow solid in 30% yield (3 steps, 3.62 g)

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C=NC(=NC2=C(C1)OC)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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